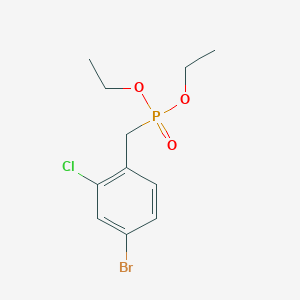
Diethyl (4-bromo-2-chlorobenzyl)phosphonate
説明
Diethyl (4-bromo-2-chlorobenzyl)phosphonate is a useful research compound. Its molecular formula is C11H15BrClO3P and its molecular weight is 341.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl (4-bromo-2-chlorobenzyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which allows it to mimic phosphate esters. Its molecular formula is , with a molecular weight of approximately 353.57 g/mol. The presence of bromine and chlorine substituents enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes that utilize phosphate substrates by mimicking their natural substrates. This inhibition can affect various metabolic pathways, making it a candidate for drug development.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
- Cytotoxicity : Some studies suggest that it may induce cytotoxic effects in certain cancer cell lines by disrupting cellular functions through its interactions with key proteins involved in cell survival and proliferation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity. For instance, in studies involving cancer cell lines, the compound showed promising results in inhibiting cell growth:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 15.2 | Moderate cytotoxicity |
| MCF-7 | 10.5 | High cytotoxicity |
| A549 | 12.3 | Significant growth inhibition |
These values indicate the concentration required to inhibit 50% of cell viability, suggesting that this compound has potential as an anticancer agent.
Case Studies
- Cancer Research : In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, revealing selective cytotoxicity towards breast and lung cancer cells while showing lower toxicity to normal cells .
- Metabolic Pathway Inhibition : Another investigation focused on its role as an inhibitor of lipoprotein lipase activity in hypertriglyceridemic rats. The compound's metabolites were shown to influence triglyceride levels significantly, indicating its potential use in metabolic disorders .
特性
IUPAC Name |
4-bromo-2-chloro-1-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUALEAFZJSMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Br)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















